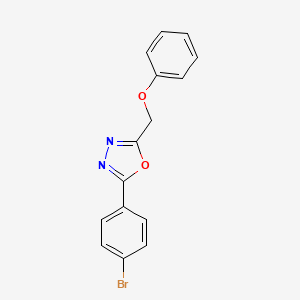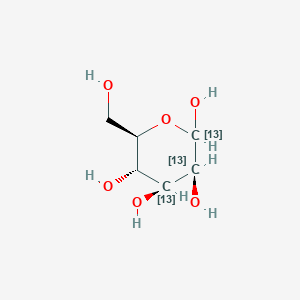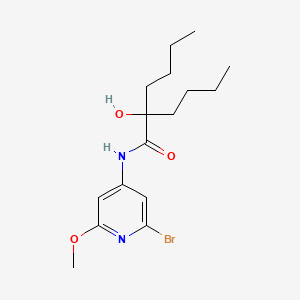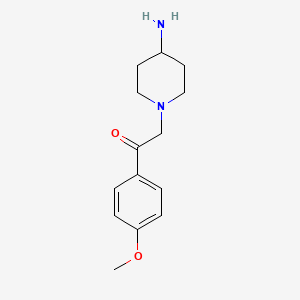
Carbetamide-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbetamide-D5 is a stable isotope-labeled compound, specifically a deuterated form of carbetamide. It is used primarily as a reference standard in analytical testing, particularly within the food and beverage sector . The molecular formula of this compound is C12H11D5N2O3, and it has a molecular weight of 241.3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbetamide-D5 involves the incorporation of deuterium atoms into the carbetamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced analytical techniques to monitor the incorporation of deuterium atoms. The final product is purified using chromatographic methods to ensure its high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Carbetamide-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further analytical testing and research applications .
Scientific Research Applications
Carbetamide-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to ensure accurate and precise measurements.
Biology: Employed in biological studies to trace metabolic pathways and understand the behavior of carbetamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of carbetamide.
Industry: Applied in the food and beverage industry for residue analysis and quality control
Mechanism of Action
Carbetamide-D5 exerts its effects by disrupting the cohesion between microtubule minus ends during cell division. This disruption leads to the formation of multipolar spindles, which interfere with proper chromosome segregation. The compound does not affect the tubulin polymerization-depolymerization cycle but stabilizes the minus ends of microtubules, leading to the formation of extra microtubule-organizing centers .
Comparison with Similar Compounds
Carbetamide-D5 is unique due to its stable isotope labeling, which makes it particularly useful in analytical testing and research. Similar compounds include:
Propham: Another herbicide with similar applications but different chemical structure.
Chlorpropham: Structurally similar to carbetamide and propham but with different degradation properties.
Propyzamide: Shares a similar mode of action and weed control spectrum but differs in its chemical structure.
This compound stands out due to its deuterium labeling, which provides enhanced stability and precision in analytical applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
241.30 g/mol |
IUPAC Name |
[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D |
InChI Key |
AMRQXHFXNZFDCH-NLPHKMMGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O[C@H](C)C(=O)NCC)[2H])[2H] |
Canonical SMILES |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)

![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)




![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)

